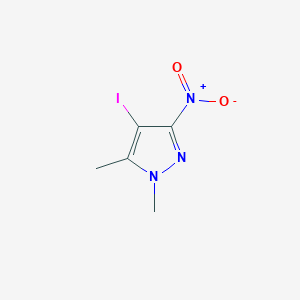

4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole

Description

BenchChem offers high-quality 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1,5-dimethyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O2/c1-3-4(6)5(9(10)11)7-8(3)2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOZUEMLIBWQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole

High-Value Scaffold for Medicinal Chemistry & Drug Discovery [1]

Executive Summary

4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (CAS: 1354705-66-0) is a densely functionalized heterocyclic building block critical to modern drug discovery.[1][] Characterized by its orthogonal reactivity profiles, this scaffold offers three distinct vectors for chemical modification: the electrophilic C4-iodine handle for cross-coupling, the reducible C3-nitro group for nitrogen-based derivatization, and the N1-methyl/C5-methyl core which provides steric definition and lipophilicity control.[1]

This guide details the physicochemical properties, validated synthetic pathways, and reactivity logic required to utilize this compound effectively in the synthesis of kinase inhibitors, antifungal agents, and complex pharmaceutical intermediates.

Chemical Identity & Physical Properties[1][2][3][4][5]

Table 1: Chemical Identification

| Property | Detail |

| IUPAC Name | 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole |

| CAS Number | 1354705-66-0 |

| Molecular Formula | C₅H₆IN₃O₂ |

| Molecular Weight | 267.03 g/mol |

| SMILES | Cn1c(C)c(I)c(N(=O)=O)n1 |

| MDL Number | MFCD24539555 |

Table 2: Physicochemical Profile

| Property | Value / Description | Notes |

| Physical State | Solid (Pale yellow to orange) | Typical of nitro-iodo-pyrazoles.[1] |

| Melting Point | 75–85 °C (Predicted) | Based on structural analogs (e.g., 4-iodo-1,3-dimethyl-5-nitro isomer).[1] |

| Solubility | DMSO, DMF, CH₂Cl₂, EtOAc | Low solubility in water and hexanes. |

| pKa | ~1.5 (Conjugate acid) | Pyrazole N2 is weakly basic; reduced by electron-withdrawing NO₂/I groups.[1] |

| Lipophilicity (LogP) | ~1.8 (Predicted) | Moderate lipophilicity suitable for CNS-active drug design.[1] |

Synthetic Routes & Regioselectivity[1][8][9]

The synthesis of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole presents a regioselectivity challenge. Direct nitration of 1,5-dimethylpyrazole typically yields the 4-nitro isomer due to the electronic preference of the pyrazole ring.[1] Therefore, the 3-nitro core must be established before iodination or via a cyclization strategy that fixes the nitro group at the 3-position.[1]

Primary Route: Cyclization followed by Iodination

This route ensures the correct placement of the nitro group at C3 and the methyl group at C5.

-

Cyclization: Reaction of methylhydrazine with a nitro-diketone equivalent (e.g., 3-nitro-2,4-pentanedione surrogate or via nitration of a pre-formed pyrazole precursor under specific conditions).[1]

-

Iodination: Electrophilic iodination of 1,5-dimethyl-3-nitro-1H-pyrazole at the C4 position. The C4 position is the most electron-rich site remaining, making it susceptible to electrophilic attack by iodonium species.[1]

Reagents:

-

Iodination: Iodine (I₂) with Ceric Ammonium Nitrate (CAN) or N-Iodosuccinimide (NIS) in Acetonitrile (MeCN).[1]

Visualization of Synthetic Logic

Figure 1: Synthetic pathway highlighting the electrophilic iodination of the 3-nitro precursor.[1]

Chemical Reactivity & Functionalization[1][4][8][10]

This scaffold is a "linchpin" molecule. The C-I bond allows for carbon framework extension, while the nitro group serves as a latent amine for hydrogen bond donor/acceptor installation.

A. C-I Bond Activation (Cross-Coupling)

The iodine atom at C4 is highly reactive toward oxidative addition by Palladium(0) species, enabling robust cross-coupling reactions.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.

-

-

Sonogashira: Coupling with terminal alkynes.

-

Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF.

-

-

Heck Reaction: Coupling with activated alkenes.

B. Nitro Group Transformations

The C3-nitro group is electron-withdrawing, deactivating the ring but serving as a crucial precursor.[1]

-

Reduction: Conversion to 4-iodo-1,5-dimethyl-1H-pyrazol-3-amine (or the coupled product amine).[1]

-

Reagents: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C (Note: H₂/Pd-C may cause de-iodination; chemical reduction is preferred to preserve the iodide).[1]

-

-

Sandmeyer/Diazotization: The resulting amine can be converted to halides, nitriles, or hydroxyl groups.

Reactivity Map

Figure 2: Orthogonal reactivity profile showing C4-coupling and C3-reduction pathways.

Medicinal Chemistry Applications

1. Kinase Inhibitors (LRRK2, JAK, Aurora) The pyrazole core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.

-

Strategy: The C4-iodine is replaced with an aromatic group to occupy the hydrophobic pocket.[1] The C3-nitro is reduced to an amine to form hydrogen bonds with the hinge residues (e.g., Glu, Leu).[1]

2. Antifungal Agents Pyrazole-3-carboxamides (derived from the nitro/amine) are known pharmacophores in succinate dehydrogenase inhibitor (SDHI) fungicides.[1]

3. Fragment-Based Drug Design (FBDD) Due to its low molecular weight (<300 Da) and high ligand efficiency potential, this compound is an ideal fragment for screening against novel biological targets.[1]

Experimental Protocols

Protocol A: Suzuki Coupling at C4

Objective: Synthesis of 4-(4-methoxyphenyl)-1,5-dimethyl-3-nitro-1H-pyrazole.

-

Charge: To a vial, add 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent: Add 1,4-dioxane (0.2 M concentration) and 2M aqueous Na₂CO₃ (3.0 equiv).

-

Reaction: Degas with N₂ for 5 mins. Seal and heat to 90°C for 12 hours.

-

Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Nitro Reduction (Iodine-Tolerant)

Objective: Selective reduction of NO₂ to NH₂ without de-iodination.[1]

-

Charge: Dissolve substrate in EtOH/Water (3:1).

-

Reagent: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

-

Reaction: Heat to reflux (80°C) for 2–4 hours. Monitor by LCMS (disappearance of nitro peak).

-

Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate. Extract with EtOAc.

Safety & Handling

-

Hazards:

-

Irritant: Causes skin, eye, and respiratory irritation.

-

Energetic Potential: As a nitro-pyrazole, the compound possesses high energy density.[1] While stable at room temperature, avoid subjecting bulk quantities to shock, friction, or temperatures >150°C.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow C-I bond degradation.

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down drains.

References

-

Synthesis of 4-Iodo-pyrazoles: Vasilevskii, S. F., & Shvartsberg, M. S. (1980).[1] Bulletin of the Academy of Sciences of the USSR Division of Chemical Science.

-

Regioselective Iodination: BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles.

-

Medicinal Applications: Global Research Online. (2020). Chemistry and Pharmacological Activities of Pyrazole Derivatives.

-

Physical Properties & CAS Data: PubChem. Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate (Analog Data).

-

Commercial Availability & Specs: BOC Sciences. Building Block Catalog: 4-Iodo-1,5-dimethyl-3-nitro-1H-pyrazole.

Sources

An In-depth Technical Guide to the Synthesis of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document, intended for researchers, scientists, and professionals in drug development, details two plausible synthetic routes, including step-by-step protocols, mechanistic insights, and critical experimental considerations. The synthesis of pyrazole derivatives is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to agrochemicals.[1] The introduction of both an iodine atom and a nitro group onto the pyrazole scaffold offers a versatile platform for further functionalization, particularly in cross-coupling reactions and the development of novel bioactive molecules.[2][3] This guide aims to provide the necessary technical details to enable the successful and safe synthesis of the title compound.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts unique chemical properties and biological activities.[4] The pyrazole nucleus is a privileged scaffold in drug discovery, found in a variety of approved drugs. The functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. Specifically, iodinated pyrazoles are valuable intermediates in organic synthesis, serving as precursors for the introduction of various functional groups through well-established cross-coupling methodologies.[5][6] The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyrazole ring and can be a key pharmacophore or a precursor to an amino group, which can be further derivatized.[7]

The target molecule, 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, combines these features, making it a promising building block for the synthesis of more complex molecules with potential applications in various fields of research and development.

Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole. The choice of pathway may depend on the availability of starting materials, desired purity, and scalability.

-

Route A: Nitration of 1,5-dimethyl-1H-pyrazole followed by iodination of the resulting 1,5-dimethyl-3-nitro-1H-pyrazole.

-

Route B: Iodination of 1,5-dimethyl-1H-pyrazole to yield 4-iodo-1,5-dimethyl-1H-pyrazole, followed by nitration.

This guide will provide a detailed protocol for both routes, drawing upon established methodologies for analogous pyrazole systems.

Route A: Nitration Followed by Iodination

This route commences with the nitration of the readily available 1,5-dimethyl-1H-pyrazole. The resulting nitro-substituted pyrazole is then subjected to electrophilic iodination.

Visualizing the Workflow: Route A

Caption: Synthetic workflow for Route A.

Step 1: Synthesis of 1,5-dimethyl-3-nitro-1H-pyrazole (Intermediate)

The nitration of pyrazoles is a well-established electrophilic aromatic substitution reaction. A mixture of nitric acid and sulfuric acid is the most common nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 2.5 eq.) to 0 °C in an ice-salt bath.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid (HNO₃, 1.5 eq.) to the sulfuric acid while maintaining the temperature below 10 °C.

-

Addition of Starting Material: Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq.) in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture. The temperature should be carefully controlled and kept below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate formed is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus paper, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Step 2: Synthesis of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (Final Product)

The iodination of nitropyrazoles can be achieved using various iodinating agents. The nitro group is deactivating, making the pyrazole ring less susceptible to electrophilic attack. Therefore, potent iodinating systems are required. A mixture of iodine and iodic acid (HIO₃) or iodine monochloride (ICl) with a silver salt are effective for such transformations.[5][9]

Experimental Protocol:

-

Reaction Setup: To a solution of 1,5-dimethyl-3-nitro-1H-pyrazole (1.0 eq.) in glacial acetic acid, add iodic acid (HIO₃, 0.2 eq.).

-

Addition of Iodine: Stir the mixture for 10 minutes, then add iodine (I₂, 0.8 eq.).

-

Reaction: Heat the reaction mixture to reflux (around 80-100 °C) for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, neutralize the reaction mixture by the careful addition of a saturated sodium hydroxide (NaOH) solution until the dark color of iodine disappears. A few drops of sodium thiosulfate (Na₂S₂O₃) solution can be added to ensure the complete removal of excess iodine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route B: Iodination Followed by Nitration

An alternative approach involves the initial iodination of 1,5-dimethyl-1H-pyrazole, followed by the nitration of the resulting 4-iodo-1,5-dimethyl-1H-pyrazole. The starting material for this route, 4-iodo-1,5-dimethyl-1H-pyrazole, is commercially available. This route may be advantageous as the iodination of the electron-rich 1,5-dimethyl-1H-pyrazole is generally more facile than the iodination of the electron-deficient nitro-derivative.

Visualizing the Workflow: Route B

Caption: Synthetic workflow for Route B.

Step 1: Synthesis of 4-iodo-1,5-dimethyl-1H-pyrazole (Intermediate)

The direct iodination of N-substituted pyrazoles at the C4 position can be efficiently achieved using a mixture of iodine and an oxidizing agent such as iodic acid.[10]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq.) in glacial acetic acid.

-

Addition of Reagents: Add iodic acid (HIO₃, 0.4 eq.) to the solution, followed by the portion-wise addition of iodine (I₂, 1.0 eq.).

-

Reaction: Stir the reaction mixture at 80 °C for 2-3 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) and decolorize with a small amount of sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Step 2: Synthesis of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (Final Product)

The nitration of 4-iodopyrazoles is expected to proceed at the C3 or C5 position. In the case of 4-iodo-1,5-dimethyl-1H-pyrazole, the C3 position is available for electrophilic substitution.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 3.0 eq.) to 0 °C.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid (HNO₃, 1.5 eq.) while maintaining the temperature below 10 °C.

-

Addition of Starting Material: Dissolve 4-iodo-1,5-dimethyl-1H-pyrazole (1.0 eq.) in concentrated sulfuric acid and add it dropwise to the nitrating mixture at 0 °C.

-

Reaction: After the addition, allow the reaction to stir at a slightly elevated temperature (e.g., 40-50 °C) for 3-5 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product is collected by filtration, washed thoroughly with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary

| Step | Reactant | Reagent(s) | Stoichiometry (eq.) | Solvent | Temperature (°C) | Time (h) |

| Route A, Step 1 | 1,5-dimethyl-1H-pyrazole | HNO₃/H₂SO₄ | 1.5 / 2.5 | H₂SO₄ | 0 to RT | 2-4 |

| Route A, Step 2 | 1,5-dimethyl-3-nitro-1H-pyrazole | I₂/HIO₃ | 0.8 / 0.2 | Acetic Acid | 80-100 | 4-6 |

| Route B, Step 1 | 1,5-dimethyl-1H-pyrazole | I₂/HIO₃ | 1.0 / 0.4 | Acetic Acid | 80 | 2-3 |

| Route B, Step 2 | 4-iodo-1,5-dimethyl-1H-pyrazole | HNO₃/H₂SO₄ | 1.5 / 3.0 | H₂SO₄ | 40-50 | 3-5 |

Safety Considerations

-

Nitrating Mixture: The mixture of nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. It should be prepared and handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. The addition of reagents should be done slowly and at low temperatures to control the exothermic reaction.

-

Iodine and Iodine Compounds: Iodine is corrosive and can cause burns. Iodine monochloride is also highly corrosive and toxic. Handle these reagents in a fume hood.

-

Solvents: Organic solvents used in extraction and chromatography are flammable. Ensure there are no ignition sources nearby.

Characterization

The synthesized intermediate and final products should be characterized using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.[8]

-

Melting Point: To determine the purity of the solid products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds.[11]

-

Mass Spectrometry (MS): To determine the molecular weight of the products.[11]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.[11]

Conclusion

This technical guide has outlined two viable synthetic routes for the preparation of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole. Both pathways employ well-established chemical transformations and offer a practical approach for obtaining this valuable heterocyclic building block. The choice between Route A and Route B will likely be dictated by the availability and cost of the starting materials. As with any chemical synthesis, careful optimization of reaction conditions and adherence to safety protocols are paramount for a successful outcome. The detailed protocols and mechanistic discussions provided herein are intended to serve as a solid foundation for researchers embarking on the synthesis of this and related substituted pyrazole derivatives.

References

-

Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. (2025). ResearchGate. [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][9]triazin-7(6H). (2025). PMC. [Link]

-

Kinetics and mechanism of iodination of 1-methylpyrazole. (n.d.). VTechWorks. [Link]

-

Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. (2017). PMC. [Link]

-

Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2008). Organic Chemistry Portal. [Link]

-

Nitrodeiodination of Polyiodopyrazoles. (2025). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. [Link]

-

Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters. [Link]

-

Peculiarities of iodination of pyrazoles by iodine and iodic acid. (1985). INIS-IAEA. [Link]

-

A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum. [Link]

-

Synthesis of 4-iodopyrazoles: A Brief Review. (2025). ResearchGate. [Link]

-

Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. (n.d.). Zeitschrift für Naturforschung B. [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

-

4-Iodopyrazole. (n.d.). PubChem. [Link]

-

5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2009). MDPI. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). Semantic Scholar. [Link]

-

Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). Journal of Pharmaceutical Research International. [Link]

-

4-iodo-1,5-dimethyl-1H-pyrazole. (n.d.). Boron Molecular. [Link]

Sources

- 1. journaljpri.com [journaljpri.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. znaturforsch.com [znaturforsch.com]

- 4. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. boronmolecular.com [boronmolecular.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Structural Elucidation of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole

Abstract

The precise structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides an in-depth, technically focused methodology for the complete structural elucidation of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, a substituted pyrazole derivative. Pyrazoles are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making the unambiguous characterization of new analogues critical.[1] This document moves beyond a simple listing of analytical techniques, instead offering a logical, field-proven workflow. It emphasizes the causality behind experimental choices and the integration of data from multiple spectroscopic and analytical methods to build an unassailable structural proof. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex small molecules.

Introduction: The Pyrazole Scaffold and the Importance of Substituent Placement

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The biological activity of pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the ring.[2] Therefore, the introduction of an iodine atom, a nitro group, and two methyl groups, as in the case of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, creates a molecule with significant potential for further chemical modification, particularly through cross-coupling reactions at the iodo-position.[3][4]

The primary challenge in the structural elucidation of this molecule is not merely to confirm the presence of the constituent atoms but to definitively establish their connectivity. Specifically, we must answer:

-

Which nitrogen atom of the pyrazole ring is methylated (N1 or N2)?

-

Where are the methyl, nitro, and iodo groups located on the pyrazole ring (positions 3, 4, or 5)?

This guide will systematically address these questions, employing a multi-technique approach that ensures self-validation at each stage.

Foundational Analysis: Mass Spectrometry and Elemental Analysis

The initial step in characterizing any new compound is to determine its molecular formula. This is achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. For 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (C₅H₆IN₃O₂), the expected exact mass can be calculated and compared to the experimental value.

Expected Molecular Ion: [M]⁺ or [M+H]⁺

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve a small quantity of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecule [M+H]⁺ with minimal fragmentation.[5]

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for its high resolution and mass accuracy.[6]

-

Data Analysis: The measured m/z value of the molecular ion peak is compared to the theoretical exact mass calculated for C₅H₆IN₃O₂. The presence of a single iodine atom will be readily apparent from its monoisotopic nature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides crucial structural information by inducing fragmentation of the molecular ion and analyzing the resulting daughter ions.[7] The fragmentation pattern serves as a molecular fingerprint.

Predicted Fragmentation Pathways: The fragmentation of halogenated nitroaromatic compounds often involves the loss of the nitro group and the halogen.[7][8]

-

Loss of NO₂: A neutral loss of 46 Da, corresponding to the nitro group.

-

Loss of I•: A radical loss of 127 Da, corresponding to the iodine atom.

-

Loss of NO•: A radical loss of 30 Da.

These characteristic fragmentation patterns provide strong evidence for the presence of both the nitro and iodo substituents.

Vibrational Spectroscopy: Confirming Functional Groups with FTIR

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: A spectrum is typically collected over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: The key is to identify the characteristic vibrational modes for the nitro group and the aromatic pyrazole ring.

Expected Absorption Bands: The most diagnostic peaks for 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole will be those corresponding to the N-O stretching vibrations of the nitro group.

-

Asymmetric N-O Stretch: A strong absorption band is expected in the range of 1550-1475 cm⁻¹.[10][11]

-

Symmetric N-O Stretch: Another strong absorption band is expected between 1360-1290 cm⁻¹.[10][11]

The presence of these two distinct, strong bands is highly indicative of a nitro group attached to an aromatic ring.[10][12]

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| C-H (Methyl) | Stretch | ~2950 | Medium-Weak |

| C=N, C=C (Pyrazole Ring) | Stretch | ~1600 - 1400 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments will allow for the unambiguous assignment of the structure.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Signals: For the proposed structure, we anticipate three distinct singlet signals:

-

N1-Methyl Group: A singlet integrating to 3 protons. The chemical shift will be influenced by its attachment to the pyrazole ring nitrogen.

-

C5-Methyl Group: A singlet integrating to 3 protons. Its chemical shift will be affected by the adjacent iodine atom and the overall electronic nature of the ring.

-

C4-Proton Absence: Crucially, the absence of a signal in the aromatic region for a pyrazole C-H proton (typically around 6.0-8.0 ppm) is strong evidence that the C4 position is substituted.[13][14]

¹³C NMR Spectroscopy

Carbon NMR provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Signals: We expect to observe five signals corresponding to the five carbon atoms in the molecule.

-

C3-NO₂: The carbon atom attached to the electron-withdrawing nitro group will be significantly downfield.

-

C4-I: The carbon bearing the iodine atom will show a characteristic upfield shift due to the "heavy atom effect".

-

C5-CH₃: The carbon attached to the second methyl group.

-

N1-CH₃: The carbon of the N-methyl group.

-

C5-CH₃: The carbon of the C5-methyl group.

The chemical shifts of the pyrazole ring carbons are particularly informative for determining the substitution pattern.[15]

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity | Integration |

| N1-CH₃ | ~3.8 - 4.2 | ~35 - 40 | Singlet | 3H |

| C5-CH₃ | ~2.3 - 2.7 | ~10 - 15 | Singlet | 3H |

| C3 | - | ~145 - 155 | - | - |

| C4 | - | ~70 - 85 | - | - |

| C5 | - | ~140 - 150 | - | - |

Note: These are estimated chemical shifts and can vary based on the solvent and other factors.

2D NMR Spectroscopy for Unambiguous Assignments

Two-dimensional NMR experiments are essential for confirming the connectivity of the atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will definitively link the proton signals of the methyl groups to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It shows correlations between protons and carbons that are two or three bonds away.

Key HMBC Correlations to Confirm the Structure:

-

A correlation between the protons of the N1-methyl group and the C5 carbon will confirm the 1,5-disubstitution pattern.

-

A correlation between the protons of the N1-methyl group and the C3 carbon would also be expected.

-

Correlations between the protons of the C5-methyl group and the C4 and C5 carbons will solidify the placement of this group.

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Caption: Key HMBC correlations for structural confirmation.

Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of mass spectrometry and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[16][17][18] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

The resulting crystal structure would visually confirm the connectivity of the 1,5-dimethyl, 3-nitro, and 4-iodo substituents on the pyrazole ring, leaving no room for ambiguity.

Integrated Workflow for Structure Elucidation

A logical and efficient workflow is critical for the successful elucidation of a novel structure. The following diagram illustrates the proposed workflow, emphasizing the iterative and confirmatory nature of the process.

dot graph "" { graph [splines=ortho, nodesep=0.5, ranksep=1.0]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Caption: A systematic workflow for structure elucidation.

Conclusion

The structural elucidation of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By starting with foundational methods like mass spectrometry and FTIR to confirm the molecular formula and functional groups, a strong hypothesis can be formed. This hypothesis is then rigorously tested and refined using a suite of 1D and 2D NMR experiments, which establish the precise connectivity of the atoms. Finally, single-crystal X-ray crystallography provides the ultimate, irrefutable proof of the structure. This systematic and self-validating approach ensures the highest level of scientific integrity and provides the confidence needed for advancing promising compounds in the drug development pipeline.

References

- ResearchGate. (2025, July 5). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites.

- PMC. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.

- RSC Publishing. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.

- ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.

- ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- Benchchem. Application Note: FTIR Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid.

- University of Calgary. IR Spectroscopy Tutorial: Nitro Groups.

- Spectroscopy. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.

- ResearchGate. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF.

- LibreTexts Chemistry. Nitro Compounds.

-

PMC. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][16][17]triazin-7(6H). Retrieved from PMC.

- Wiley Online Library. Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate.

- ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....

- Benchchem. A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.

- PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.

- ChemicalBook. 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis.

- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- Journal of Materials Chemistry A (RSC Publishing). Diazido nitro pyrazoles: unlocking high-performance primary explosives with binder capabilities.

- Sciforum. (2024, November 15). A novel method of iodination and azo bond formation by nitrogen triiodide.

- PubChem. 5-methyl-3-nitro-1H-pyrazole.

- KTU ePubl. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc.

- Zeitschrift für Naturforschung. Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.

- ACS Publications. Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides.

- Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

- Thieme. 5 Combination of 1H and 13C NMR Spectroscopy.

- ResearchGate. (2025, August 7). Faujasite catalyzed nitrodeiodination of iodopyrazoles | Request PDF.

- Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.

- ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles.

-

ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[19]. | Download Table. Retrieved from ResearchGate.

- University of Colorado Boulder. Mass Spectrometry: Fragmentation.

- Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Organic Chemistry Portal. Pyrazole synthesis.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- ResearchGate. (2025, August 10). (PDF) Synthesis of 4-iodopyrazoles: A Brief Review.

- PubChem. Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate.

- The Royal Society of Chemistry. Supplementary Information.

- PMC. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.

- MDPI. 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole.

- Michigan State University. Mass Spectrometry.

- Semantic Scholar. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles.

- International Journal of Pharmaceutical Sciences and Research. (2021, December 14). Synthesis and Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Retrieved from International Journal of Pharmaceutical Sciences and Research.

- Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. journaljpri.com [journaljpri.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate | C7H7IN2O4 | CID 18526162 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Although a specific CAS number for this compound is not publicly cataloged, this document extrapolates its synthesis, properties, and potential applications from established data on structurally similar pyrazoles. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel pyrazole derivatives.

Introduction to Substituted Pyrazoles

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties.

The subject of this guide, 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, incorporates several key functional groups that are expected to modulate its reactivity and biological profile:

-

Iodo Group (Position 4): The iodine atom can act as a leaving group in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, enabling the introduction of diverse substituents at this position.[4]

-

Nitro Group (Position 3): The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring. It can also be reduced to an amino group, providing a handle for further derivatization.

-

Methyl Groups (Positions 1 and 5): These alkyl groups enhance the lipophilicity of the molecule and can influence its binding to biological targets.

Proposed Synthesis Pathway

A plausible synthetic route to 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole can be conceptualized from known pyrazole chemistry, commencing with the commercially available 1,5-dimethyl-1H-pyrazole. The proposed multi-step synthesis involves nitration followed by iodination.

Experimental Protocol: A Proposed Synthesis

Step 1: Nitration of 1,5-dimethyl-1H-pyrazole to yield 1,5-dimethyl-4-nitro-1H-pyrazole

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0°C in an ice bath.

-

Addition of Reactant: Slowly add 1,5-dimethyl-1H-pyrazole to the cooled sulfuric acid while maintaining the temperature at 0°C.

-

Nitration: Add a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and purify by recrystallization or column chromatography to obtain 1,5-dimethyl-4-nitro-1H-pyrazole. The CAS number for this intermediate is 3920-42-1.[5]

Step 2: Iodination of 1,5-dimethyl-4-nitro-1H-pyrazole

-

Reaction Setup: Dissolve the 1,5-dimethyl-4-nitro-1H-pyrazole intermediate in a suitable solvent such as acetic acid or a mixture of water and sulfuric acid.

-

Iodinating Agent: Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: After cooling, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final compound, 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole.

Physicochemical Properties (Predicted)

The exact physicochemical properties of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole have not been experimentally determined. However, we can extrapolate expected properties based on its structural analogs.

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₅H₆IN₃O₂ | Based on chemical structure |

| Molecular Weight | 283.03 g/mol | Calculated from the molecular formula |

| Appearance | Off-white to yellow solid | Similar to other nitro- and iodo-pyrazoles[6] |

| Melting Point | 140-160 °C | Higher than 1,5-dimethyl-4-nitro-1H-pyrazole (98.9 °C) due to the heavier iodine atom and potentially stronger intermolecular interactions.[5] 4-Nitro-1H-pyrazole has a melting point of 160-164 °C.[7] |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, acetone) | Typical for substituted pyrazoles |

| pKa | Weakly basic | The nitro group's electron-withdrawing effect reduces the basicity of the pyrazole nitrogens. |

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

-

¹H NMR: Expected signals would include two singlets for the two methyl groups (N-CH₃ and C-CH₃) and potentially a downfield shift for the pyrazole ring proton (if present, though this position is substituted).

-

¹³C NMR: Signals corresponding to the two methyl carbons, the pyrazole ring carbons (with the carbon bearing the iodo group being significantly shifted), and potentially the carbon attached to the nitro group.

-

IR Spectroscopy: Characteristic peaks for the C-NO₂ stretching vibrations (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), C-H stretching of the methyl groups, and C=N stretching of the pyrazole ring.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 283.95, with a characteristic isotopic pattern for iodine.

Safety and Handling

A specific safety data sheet (SDS) for 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole is not available. Therefore, precautions should be based on data for structurally related compounds.

Hazard GHS Classifications (Inferred from Analogs):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8]

-

Skin Irritation (Category 2): Causes skin irritation.[8]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[8]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Potential Applications in Research and Drug Development

The unique combination of functional groups in 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole makes it a versatile building block for various applications.

Logical Flow of Application Development

Caption: Potential derivatization pathways and applications of the title compound.

Medicinal Chemistry

The 4-iodo substituent serves as a versatile handle for introducing a wide range of molecular fragments via transition metal-catalyzed cross-coupling reactions.[4] This allows for the rapid generation of libraries of novel pyrazole derivatives for screening against various biological targets. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other transformations to further diversify the molecular scaffold.

Materials Science

The electron-deficient nature of the nitro-substituted pyrazole ring, combined with the potential for extending conjugation through cross-coupling reactions at the 4-position, makes this compound an interesting candidate for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

While 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole is not a commercially available compound with a designated CAS number, this technical guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging the known chemistry of related pyrazole derivatives, researchers can confidently approach the synthesis and utilization of this promising chemical entity in their respective fields. The information presented herein is intended to catalyze further investigation into the properties and applications of this and other novel heterocyclic compounds.

References

-

Boron Molecular. Buy 4-iodo-1,5-dimethyl-1H-pyrazole. [Link]

-

ResearchGate. Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. [Link]

-

PubChem. Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Iodo-3,5-dimethyl-1H-pyrazole. [Link]

-

AWS. 4-Iodo-1-methyl-1H-pyrazole - Safety Data Sheet. [Link]

-

National Center for Biotechnology Information. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

DSpace@MIT. Bioorthogonal 4H-pyrazole “click” reagents. [Link]

-

National Center for Biotechnology Information. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. [Link]

-

ResearchGate. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. [Link]

-

U.S. Environmental Protection Agency. 1,5-Dimethyl-4-nitro-1H-pyrazole Properties. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. comptox.epa.gov [comptox.epa.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 4-Nitro-1H-pyrazole 97 2075-46-9 [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Data for 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, a substituted pyrazole of interest to researchers in medicinal chemistry and materials science. In the absence of published experimental data for this specific molecule, this document synthesizes information from analogous compounds to offer a robust predictive analysis. It is designed to serve as a foundational resource for the identification, characterization, and structural elucidation of this compound and its derivatives. This guide details the theoretical basis for the predicted spectral data, provides standardized experimental protocols for data acquisition, and presents a logical workflow for integrating multi-technique spectroscopic analysis.

Introduction

Substituted pyrazoles are a cornerstone of heterocyclic chemistry, with a wide range of applications in pharmaceuticals, agrochemicals, and materials science.[1] The specific compound, 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, incorporates several key functional groups that are expected to modulate its chemical and biological activity: a pyrazole core, two methyl substituents that can influence solubility and steric interactions, a nitro group which is a strong electron-withdrawing moiety, and an iodine atom which can act as a leaving group in cross-coupling reactions or participate in halogen bonding.[2][3][4]

Accurate structural confirmation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this regard. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole.

Molecular Structure

Caption: Structure of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct singlets corresponding to the two methyl groups.

-

N1-CH₃: The methyl group attached to the N1 atom is expected to appear as a singlet. Its chemical shift will be influenced by the aromatic pyrazole ring and the adjacent nitro group.

-

C5-CH₃: The methyl group at the C5 position is also expected to be a singlet. Its proximity to the iodine atom at C4 and the N1-methyl group will determine its chemical shift.

Table 1: Predicted ¹H NMR Spectral Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~ 3.8 - 4.1 | Singlet | 3H | N1-CH₃ | The electron-withdrawing nature of the pyrazole ring and the nitro group at C3 will deshield these protons, shifting them downfield. Data for 1-methylpyrazole shows this peak around 3.8 ppm.[5] |

| 2 | ~ 2.4 - 2.7 | Singlet | 3H | C5-CH₃ | This methyl group is adjacent to the bulky iodine atom and the N1-methyl group. The electronic environment is less deshielded compared to the N1-methyl group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the pyrazole ring carbons are particularly sensitive to the electronic effects of the substituents.[6][7]

Table 2: Predicted ¹³C NMR Spectral Data

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~ 150 - 155 | C3-NO₂ | The carbon atom attached to the strongly electron-withdrawing nitro group will be significantly deshielded and appear far downfield.[6] |

| 2 | ~ 145 - 150 | C5-CH₃ | This carbon is part of the pyrazole ring and is substituted with a methyl group. |

| 3 | ~ 70 - 80 | C4-I | The heavy iodine atom is known to induce a significant upfield shift (the "heavy atom effect") on the carbon to which it is attached. |

| 4 | ~ 35 - 40 | N1-CH₃ | The chemical shift of the N-methyl carbon in substituted pyrazoles typically falls in this range. |

| 5 | ~ 12 - 16 | C5-CH₃ | The carbon of the methyl group at C5 is expected in the typical alkyl region. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 2-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]

Predicted IR Absorption Bands

The IR spectrum of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole will be dominated by the strong absorptions of the nitro group.[9][10]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3000 - 2850 | Medium-Weak | C-H stretch (methyl) | Characteristic stretching vibrations for sp³ C-H bonds. |

| ~ 1550 - 1475 | Strong | Asymmetric NO₂ stretch | This is one of the most characteristic and intense bands for aromatic nitro compounds.[9] |

| ~ 1360 - 1290 | Strong | Symmetric NO₂ stretch | The second strong characteristic band for the nitro group.[9] |

| ~ 1600 - 1450 | Medium | C=N and C=C stretch (pyrazole ring) | Vibrations associated with the aromatic pyrazole ring.[1][11] |

| ~ 600 - 500 | Medium-Weak | C-I stretch | The C-I bond vibration appears in the low-frequency region of the spectrum. |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

The molecular formula of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole is C₅H₆IN₃O₂. The calculated molecular weight is approximately 267.02 g/mol .

-

Molecular Ion (M⁺): A peak corresponding to the molecular ion is expected at m/z 267. Given that iodine is monoisotopic (¹²⁷I), there will be no M+2 peak from the halogen.[12] Nitro compounds can sometimes show weak or absent molecular ion peaks.[13]

-

Major Fragments:

-

Loss of Iodine: The C-I bond is relatively weak, and a major fragmentation pathway is expected to be the loss of an iodine radical, leading to a fragment at m/z 140 ([M-I]⁺).

-

Loss of Nitro Group: Fragmentation involving the nitro group can occur via loss of NO₂ (m/z 46) or NO (m/z 30). This would result in peaks at m/z 221 ([M-NO₂]⁺) and m/z 237 ([M-NO]⁺).

-

Loss of Methyl Group: Loss of a methyl radical (m/z 15) from the molecular ion would give a peak at m/z 252.

-

Iodine Cation: A peak at m/z 127 corresponding to the iodine cation ([I]⁺) is also possible.[14]

-

Table 4: Predicted Major Mass Fragments

| m/z | Predicted Fragment Ion |

| 267 | [C₅H₆IN₃O₂]⁺ (Molecular Ion) |

| 252 | [M - CH₃]⁺ |

| 221 | [M - NO₂]⁺ |

| 140 | [M - I]⁺ |

| 127 | [I]⁺ |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

The sample can be introduced via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS).

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 200-250 °C.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole requires the integration of data from all spectroscopic techniques.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole. By leveraging data from analogous structures, we have established the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features. The provided experimental protocols offer a standardized approach for acquiring high-quality data. This document is intended to be a valuable resource for researchers, enabling the efficient and accurate identification and structural confirmation of this and related pyrazole derivatives. For definitive structural proof, the acquisition of experimental data and potentially 2D NMR experiments (COSY, HSQC, HMBC) is recommended.

References

- BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

- Istrate, A. N., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.

- Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

- American Pharmaceutical Review. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.

- BenchChem. (2025). An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate.

- Mezei, A. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....

- Elguero, J., et al. (1984).

- University of Bristol Research Portal. (2017).

- National Center for Biotechnology Information. (2022).

- Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society.

- The Women University Multan. (2025). Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. FRONTIERS IN CHEMICAL SCIENCES.

- AIP Publishing. (2017).

- Vrije Universiteit Amsterdam. (2017).

- Wiley Online Library. (2012).

- ResearchGate. (2025).

- ResearchGate. (n.d.).

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[12].

- Digital CSIC. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

- Unknown. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- MDPI. (2024).

- Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.

- PubMed. (2012).

- BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.

- Canadian Journal of Chemistry. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles.

- SciSpace. (n.d.). and (13)

- ResearchGate. (2025).

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- ResearchGate. (2025).

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane. Retrieved from [Link]

- ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.

- Chemistry LibreTexts. (2023).

- eGyanKosh. (n.d.).

- Creative Proteomics. (n.d.).

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

- Unknown. (n.d.).

- ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. pubs.aip.org [pubs.aip.org]

- 4. research.vu.nl [research.vu.nl]

- 5. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 14. whitman.edu [whitman.edu]

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole as a substrate in Suzuki-Miyaura cross-coupling reactions. Substituted pyrazoles are privileged scaffolds in medicinal chemistry and materials science.[1] This guide elucidates the mechanistic nuances of this specific transformation, detailing the influence of the substrate's unique electronic and structural features. We present two robust, validated protocols—one employing conventional heating and another utilizing microwave irradiation for accelerated synthesis—complete with parameter optimization, troubleshooting, and safety considerations.

Introduction and Mechanistic Considerations

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2][3] The reaction of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole is of particular interest due to the prevalence of highly functionalized pyrazole cores in pharmaceuticals. The strategic placement of substituents on the pyrazole ring profoundly influences its reactivity, and understanding these effects is paramount for successful protocol development.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole substrate. This is often the rate-determining step.

-

Transmetalation: The organic moiety from an activated boronic acid (or ester) derivative is transferred to the palladium(II) center, displacing the halide. This step requires a base to form the reactive boronate species.[5]

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[4]

Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Substrate-Specific Reactivity Profile

The structure of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole imparts distinct characteristics that facilitate the Suzuki coupling:

-

Carbon-Iodine Bond: The C-I bond is the most reactive among halogens for oxidative addition (C-I > C-Br > C-Cl), ensuring that this step proceeds readily.[4][6]

-

N1-Methyl Group: The presence of a methyl group at the N1 position is a critical design feature. It prevents the formation of an acidic N-H proton, which is known to coordinate to and inhibit the palladium catalyst, a common challenge when working with unprotected nitrogen-rich heterocycles.[7][8][9]

-

3-Nitro Group: As a potent electron-withdrawing group, the nitro substituent significantly lowers the electron density of the pyrazole ring. This electronic pull makes the C4-I bond more electrophilic and thus highly susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[5][10] This activation may allow for milder reaction conditions, such as lower temperatures and reduced catalyst loadings, compared to electron-neutral or electron-rich pyrazoles.

Critical Parameters and Reagent Selection

The success of the coupling reaction is contingent on the judicious selection of the catalyst system, base, and solvent.

| Parameter | Recommended Choice | Rationale & Causality |

| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂ | Pd(PPh₃)₄ : A reliable Pd(0) source that can be used directly. Pd(OAc)₂ : A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[5] It is often paired with phosphine ligands. |

| Ligand | PPh₃ (if using Pd(OAc)₂) or Buchwald Ligands (e.g., SPhos) | PPh₃ : A standard, cost-effective ligand. SPhos : A bulky, electron-rich biarylphosphine ligand that promotes efficient oxidative addition and reductive elimination, often leading to higher yields and broader substrate scope, especially in challenging couplings.[9][11] |

| Base | Cs₂CO₃ or K₂CO₃ | A base is essential for the formation of the reactive boronate complex required for transmetalation.[5] Cs₂CO₃ is highly effective, particularly for less reactive boronic acids. K₂CO₃ is a more economical and commonly used alternative that is often sufficient for activated substrates like this one. |

| Solvent System | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) | A biphasic solvent system is standard. The organic solvent (dioxane, DME) solubilizes the pyrazole substrate and catalyst, while water is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.[1][7] |

| Boronic Acid | Aryl- or Heteroarylboronic Acid/Ester | The reaction is generally tolerant of a wide range of boronic acids. Electron-rich and electron-poor arylboronic acids are typically well-tolerated. Sterically hindered partners (e.g., ortho-substituted arylboronic acids) may require higher temperatures or longer reaction times.[1] |

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Suzuki-Miyaura Coupling via Conventional Heating

This protocol provides a robust and widely applicable method for the synthesis of 4-aryl-1,5-dimethyl-3-nitro-1H-pyrazoles.

Materials:

-

4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

1,4-Dioxane and Degassed Water (4:1 v/v)

-

Schlenk tube or sealed vial

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a Schlenk tube, add 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (e.g., 0.5 mmol, 140.5 mg), the desired arylboronic acid (0.6 mmol), and K₂CO₃ (1.25 mmol, 172.8 mg).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.015 mmol, 17.3 mg).

-

Solvent Addition & Degassing: Add 1,4-dioxane (4 mL) and degassed water (1 mL). Seal the tube and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction Execution: Place the sealed tube in a preheated oil bath at 90 °C. Stir the reaction for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting iodide is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Accelerated Suzuki-Miyaura Coupling via Microwave Irradiation

This protocol leverages microwave heating to dramatically reduce reaction times, making it ideal for rapid library synthesis and methods development.[1][12]

Materials:

-

4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

-

1,2-Dimethoxyethane (DME) and Water (4:1 v/v)

-

Microwave reaction vial with a stir bar

Procedure:

-

Reagent Addition: In a microwave vial, combine 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (e.g., 0.5 mmol, 140.5 mg), the arylboronic acid (0.55 mmol), Cs₂CO₃ (1.25 mmol, 407.3 mg), and Pd(PPh₃)₄ (0.01 mmol, 11.6 mg).[1][12]

-

Solvent Addition: Add DME (3 mL) and water (0.75 mL).

-

Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 10-20 minutes with stirring.

-

Workup and Purification: After cooling, perform the workup and purification steps as described in Protocol 1.

Figure 2: Standard experimental workflow from reaction setup to product isolation.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |